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Compound of Interest

Compound Name: (E)-5-Undecene

Cat. No.: B1236431

(E)-5-Undecene, also known as trans-5-undecene, is an acyclic olefin with the chemical
formula C11H22.[1][2] As a long-chain alkene, it serves as a fundamental building block in
organic synthesis and is of interest to researchers in various fields of chemistry. This technical
guide provides a summary of its physicochemical properties, spectroscopic data, potential
synthetic routes, and known biological context, intended for researchers, scientists, and
professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of (E)-5-Undecene are summarized in the table
below. These properties are crucial for its handling, purification, and use in experimental
settings.
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Property Value Source(s)
CAS Number 764-97-6 [2]
Molecular Formula Ci1H22 [1][2]
Molecular Weight 154.29 g/mol [11[3]
IUPAC Name (E)-undec-5-ene [1]
Appearance Colorless liquid (estimated)

Boiling Point 192.0 °C at 760 mmHg

Melting Point -62.0t0 -61.0 °C

0.725 mmHg at 25 °C

Vapor Pressure .
(estimated)

In water, 0.4006 mg/L at 25 °C

Solubilit
Y (estimated)

LogP (o/w) 5.902 (estimated)

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of (E)-5-
Undecene. While comprehensive experimental spectra are not always readily available, data
from reference databases and theoretical predictions provide valuable insights.

Mass Spectrometry (MS)

Electron ionization mass spectrometry data for (E)-5-Undecene is available through the NIST
WebBook.[4] The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 154,
corresponding to the molecular weight of the compound. Fragmentation patterns would be
characteristic of a long-chain alkene, with prominent peaks resulting from cleavage at the allylic
positions and a series of peaks separated by 14 amu (corresponding to CHz groups).

Infrared (IR) Spectroscopy
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An IR spectrum for the gas phase of (E)-5-Undecene is available in the NIST/EPA Gas-Phase
Infrared Database.[4] Key expected absorption bands for its structure include:

e C-H stretch (alkane): ~2850-2960 cm™1
e C=C stretch (trans-alkene): ~1665-1675 cm~1 (weak)

e C-H bend (trans-alkene): ~960-970 cm~! (strong and characteristic)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for (E)-5-Undecene is not provided in the search results.
However, the expected chemical shifts (8) in *H and 3C NMR spectra can be predicted based
on its structure:

Predicted Chemical

Nucleus . Multiplicity Protons
Shift (ppm)
1H ~5.4 Multiplet 2H (olefinic)
1H ~2.0 Multiplet 4H (allylic)
1H ~1.2-1.4 Multiplet 12H (aliphatic)
1H ~0.9 Triplet 6H (terminal methyl)
13C ~130 - Olefinic
13C ~32 - Allylic
13C ~22-31 - Aliphatic
13C ~14 - Terminal methyl

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of (E)-5-Undecene are not
extensively documented in the available literature, general methods of alkene synthesis can be
applied.
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Proposed Synthetic Pathway: Wittig Reaction

A common and effective method for synthesizing a trans-alkene is the Wittig reaction,
particularly using a stabilized ylide. A plausible route would involve the reaction of pentanal with

the phosphonium ylide derived from 1-bromohexane.

Reactants
Intermediates

1-Bromohexane +PPh3
Y Products

- - Hexyltriphenylphosphonium |+ Strong Base
Triphenylphosphine (PPh3) bromide : . . . .
Phosphonium Ylide Triphenylphosphine oxide

+ Pentanal

Strong Base (€.g., n-BuLi)| ™| (E)-5-Undecene

Click to download full resolution via product page

Caption: Proposed Wittig reaction pathway for the synthesis of (E)-5-Undecene.

Reactivity

As an alkene, (E)-5-Undecene is expected to undergo typical reactions of a carbon-carbon

double bond, including:

o Hydrogenation: Reduction to undecane in the presence of a metal catalyst (e.g., Pd, Pt, Ni).

o Halogenation: Addition of halogens (e.g., Brz, Cl2) across the double bond.
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» Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCI) following Markovnikov's
rule.

o Oxidation: Cleavage of the double bond with strong oxidizing agents (e.g., 0zone, KMnQa) to
yield aldehydes or carboxylic acids.

» Epoxidation: Reaction with peroxy acids to form an epoxide.

Biological Activity and Toxicology

The biological role and toxicological profile of (E)-5-Undecene are not well-characterized.

Natural Occurrence

5-Undecene has been identified as a volatile organic compound in several plants, including
Angelica gigas and rice (Oryza sativa), and in the marine sponge Plakortis angulospiculatus.[5]
Its presence in these organisms suggests potential roles in chemical ecology, such as acting as
a semiochemical, though specific functions have not been elucidated.

Toxicology

There is a lack of comprehensive toxicological data for (E)-5-Undecene.[6] A safety data sheet
for the compound indicates that toxicity data for various endpoints (e.g., oral, dermal,
inhalation) is not available. As with other hydrocarbons, it should be handled with appropriate
laboratory safety precautions, including the use of personal protective equipment and adequate
ventilation.

Experimental Protocols

Detailed, validated experimental protocols for (E)-5-Undecene are scarce. The following are
generalized procedures that can be adapted for its synthesis and analysis.

General Protocol for Alkene Synthesis via Wittig
Reaction

e Phosphonium Salt Formation: Reflux an equimolar mixture of 1-bromohexane and
triphenylphosphine in a suitable solvent (e.g., toluene) for 24-48 hours to form
hexyltriphenylphosphonium bromide.
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» Ylide Generation: Suspend the dried phosphonium salt in an anhydrous aprotic solvent (e.g.,
THF) under an inert atmosphere (N2 or Ar). Cool the suspension to -78 °C and add a
stoichiometric amount of a strong base (e.g., n-butyllithium) dropwise. Allow the mixture to
warm to room temperature to form the ylide.

o Reaction with Aldehyde: Cool the ylide solution to -78 °C and add an equimolar amount of
pentanal dropwise.

o Workup and Purification: After the reaction is complete (monitored by TLC), quench the
reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a
nonpolar solvent (e.g., hexane). Wash the organic layer with brine, dry over anhydrous
sodium sulfate, and concentrate under reduced pressure.

« Purification: Purify the crude product via column chromatography on silica gel using a
nonpolar eluent (e.g., hexane) to isolate (E)-5-Undecene.

General Protocol for Spectroscopic Characterization

The workflow for characterizing a synthesized sample of (E)-5-Undecene would logically
proceed from purification to structural confirmation.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1236431?utm_src=pdf-body
https://www.benchchem.com/product/b1236431?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesized Crude Product

Column Chromatography

A

f impure

GC-MS Analysis
(Purity & Molecular Weight)

f pure

Spectroscopic Analysis
(NMR, IR)

Pure (E)-5-Undecene

Click to download full resolution via product page

Caption: Logical workflow for the purification and characterization of (E)-5-Undecene.

o Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve a small sample of the purified
product in a volatile solvent (e.g., hexane). Inject an aliquot into a GC-MS system equipped
with a nonpolar capillary column. The resulting chromatogram will indicate the purity, and the
mass spectrum of the corresponding peak will confirm the molecular weight.

e Infrared (IR) Spectroscopy: Place a drop of the neat liquid sample between two NaCl or KBr
plates (or use an ATR-FTIR spectrometer). Acquire the spectrum and identify the
characteristic peaks for C=C and trans C-H bending to confirm the presence of the trans-
alkene functional group.
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* Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a sample (5-10 mg) in a
deuterated solvent (e.g., CDCIs). Acquire H and 3C NMR spectra. The chemical shifts,
integrations, and coupling patterns will provide detailed information to confirm the complete
structure of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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